2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Its molecular formula is C28H25NO6, and it has a molecular weight of 471.5 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclohexyl group, and a phenylcarbonyl ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylcarbonyl ester group. One common method involves the reaction of a suitable pyrrolidine derivative with a phenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Another compound with a similar ester linkage and phenyl group.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Shares the pyrrolidine ring structure.
Uniqueness
2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate is unique due to its combination of a cyclohexyl group and a phenylcarbonyl ester linkage, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[2-(4-benzoyloxyphenyl)-2-oxoethyl] 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H27NO6/c28-23(18-11-13-22(14-12-18)33-26(31)19-7-3-1-4-8-19)17-32-25(30)20-15-24(29)27(16-20)21-9-5-2-6-10-21/h1,3-4,7-8,11-14,20-21H,2,5-6,9-10,15-17H2 |
InChI Key |
YEXOXBOQZQKKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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